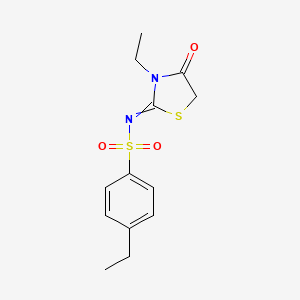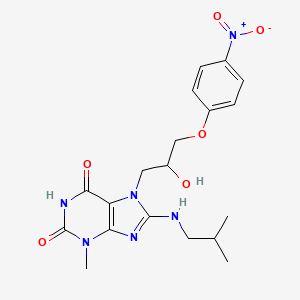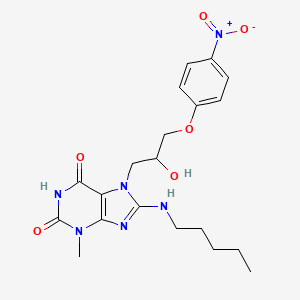
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound in yields ranging from 57% to 87% . Industrial production methods may involve optimization of these reaction conditions to improve yield, purity, and selectivity.
Analyse Des Réactions Chimiques
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with oxalyl chloride produces pyrrolidine-2,3,5-trione derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . In medicinal chemistry, it serves as a valuable scaffold for the development of new drug candidates. Additionally, it is used in the synthesis of valuable organic combinations and as a vehicle for improving the pharmacokinetic activity of other compounds .
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, leading to its diverse pharmacological effects. The sulfur atom in the thiazolidine ring plays a crucial role in enhancing its binding affinity and selectivity towards specific biological targets .
Comparaison Avec Des Composés Similaires
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be compared with other thiazolidine derivatives, such as thiazolidin-4-one and its analogs. These compounds share similar structural features but may differ in their biological activities and pharmacological properties. For example, thiazolidin-4-one derivatives have been extensively studied for their anticancer activities and have shown significant potential as multi-target enzyme inhibitors . The unique combination of the thiazolidine ring with the benzenesulfonamide group in this compound contributes to its distinct pharmacological profile.
Propriétés
Numéro CAS |
5494-58-6 |
|---|---|
Formule moléculaire |
C13H16N2O3S2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-10-5-7-11(8-6-10)20(17,18)14-13-15(4-2)12(16)9-19-13/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
LXUIMWDJNVYDTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B14104058.png)
![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14104073.png)

![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![4-methyl-6-(2-methylphenyl)-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14104086.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B14104100.png)
![N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14104108.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14104114.png)
![7-Chloro-2-(3-hydroxypropyl)-6-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104116.png)
![2-Butyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104132.png)

